benzyl N-(4-acetylphenyl)carbamate
Overview
Description
Benzyl N-(4-acetylphenyl)carbamate is an organic compound with the molecular formula C16H15NO3. It is a derivative of carbamate, which is a class of compounds known for their diverse applications in organic synthesis and pharmaceuticals. This compound features a benzyl group attached to a carbamate moiety, with an acetyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(4-acetylphenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 4-acetylaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an efficient route to the synthesis of substituted O-aryl carbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Catalysts such as palladium on carbon (Pd-C) may be used for hydrogenation steps, while bases like cesium carbonate can facilitate the formation of carbamates .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-acetylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl N-(4-acetylphenyl)amine.
Scientific Research Applications
Benzyl N-(4-acetylphenyl)carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Mechanism of Action
The mechanism of action of benzyl N-(4-acetylphenyl)carbamate involves its hydrolysis to release the active amine. This process is catalyzed by enzymes such as esterases, which cleave the carbamate bond. The released amine can then interact with molecular targets, such as receptors or enzymes, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(3-acetylphenyl)carbamate: Similar structure but with the acetyl group in the meta position.
Benzyl N-(4-methylphenyl)carbamate: Similar structure but with a methyl group instead of an acetyl group.
Uniqueness
Benzyl N-(4-acetylphenyl)carbamate is unique due to the presence of the acetyl group in the para position, which can influence its reactivity and interactions with biological targets. This structural feature can affect the compound’s stability, solubility, and overall pharmacokinetic properties .
Properties
IUPAC Name |
benzyl N-(4-acetylphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)14-7-9-15(10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHXJNWKJRULHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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